molecular formula C12H13F2N3 B11742420 N-[(2,3-difluorophenyl)methyl]-1-ethyl-1H-pyrazol-4-amine

N-[(2,3-difluorophenyl)methyl]-1-ethyl-1H-pyrazol-4-amine

Cat. No.: B11742420
M. Wt: 237.25 g/mol
InChI Key: OJRRRCZGVMGPFH-UHFFFAOYSA-N
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Description

N-[(2,3-difluorophenyl)methyl]-1-ethyl-1H-pyrazol-4-amine is a compound of significant interest in the field of medicinal chemistry. This compound features a pyrazole ring substituted with a difluorophenyl group and an ethylamine group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,3-difluorophenyl)methyl]-1-ethyl-1H-pyrazol-4-amine typically involves the reaction of 2,3-difluorobenzyl chloride with 1-ethyl-1H-pyrazol-4-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2,3-difluorophenyl)methyl]-1-ethyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced amines and hydrocarbons.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

N-[(2,3-difluorophenyl)methyl]-1-ethyl-1H-pyrazol-4-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2,3-difluorophenyl)methyl]-1-ethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The difluorophenyl group enhances its binding affinity to certain enzymes or receptors, while the pyrazole ring can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2,4-difluorophenyl)methyl]-1-ethyl-1H-pyrazol-4-amine
  • N-[(3,4-difluorophenyl)methyl]-1-ethyl-1H-pyrazol-4-amine
  • N-[(2,3-difluorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine

Uniqueness

N-[(2,3-difluorophenyl)methyl]-1-ethyl-1H-pyrazol-4-amine is unique due to the specific positioning of the difluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The presence of both fluorine atoms in the ortho positions enhances its stability and binding properties compared to other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C12H13F2N3

Molecular Weight

237.25 g/mol

IUPAC Name

N-[(2,3-difluorophenyl)methyl]-1-ethylpyrazol-4-amine

InChI

InChI=1S/C12H13F2N3/c1-2-17-8-10(7-16-17)15-6-9-4-3-5-11(13)12(9)14/h3-5,7-8,15H,2,6H2,1H3

InChI Key

OJRRRCZGVMGPFH-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)NCC2=C(C(=CC=C2)F)F

Origin of Product

United States

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